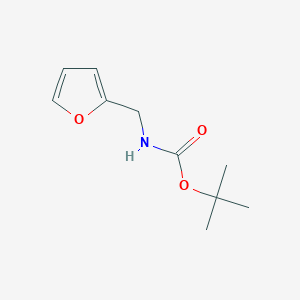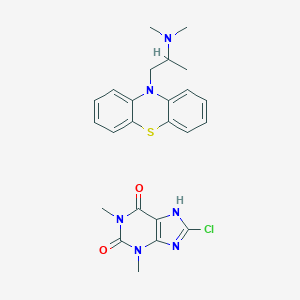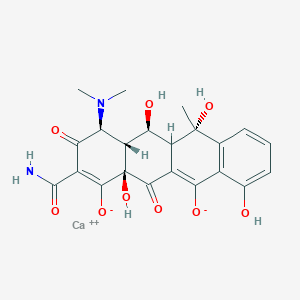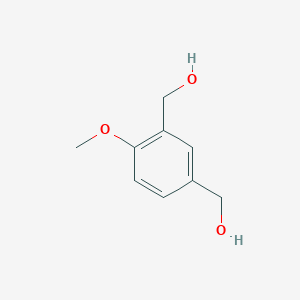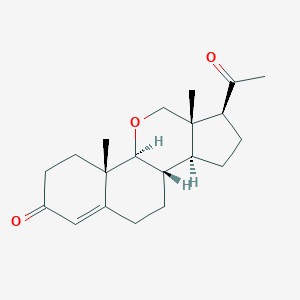
伊维菌素 B1b
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
伊维菌素 B1b 是抗蠕虫化合物伊维菌素的一种次要成分,伊维菌素主要由伊维菌素 B1a 组成。this compound 以其抗寄生虫活性而闻名,在兽医和人类医学中都有应用。 它通过与寄生虫的神经元和肌肉细胞中谷氨酸门控氯离子通道结合而发挥作用,导致寄生虫瘫痪和死亡 .
科学研究应用
伊维菌素 B1b 具有广泛的科学研究应用,包括:
化学: 用作研究大环内酯类化合物的化学性质和反应的模型化合物。
生物学: 研究其对各种生物系统的影响,包括其抗寄生虫活性。
工业: 用于生产兽医和人类药物.
作用机制
伊维菌素 B1b 通过选择性地与高亲和力结合寄生虫肌肉和神经细胞中的谷氨酸门控氯离子通道而发挥作用。这种结合导致氯离子流入,从而导致寄生虫超极化和瘫痪。 该化合物还影响其他无脊椎动物神经递质受体,包括γ-氨基丁酸 (GABA) 门控氯离子通道 .
类似化合物:
伊维菌素 B1a: 伊维菌素的主要成分,具有相似的抗寄生虫活性。
阿维菌素: 伊维菌素衍生的一组大环内酯类化合物。
米尔贝霉素: 另一类具有类似抗寄生虫特性的内酯类化合物.
独特性: this compound 由于其对谷氨酸门控氯离子通道的特定结合亲和力及其诱导寄生虫细胞持续超极化的能力而具有独特性。 这使其在治疗寄生虫感染方面非常有效,且副作用最小 .
生化分析
Biochemical Properties
Ivermectin B1b exerts its biochemical effects primarily by binding to glutamate-gated chloride channels in the neurons and muscle cells of invertebrates . This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the affected cells . Additionally, Ivermectin B1b interacts with other neurotransmitter receptors, including GABA, histamine, and pH-sensitive receptors . These interactions contribute to its broad-spectrum antiparasitic activity.
Cellular Effects
Ivermectin B1b has significant effects on various cell types and cellular processes. In nematode neurons and muscle cells, it causes hyperpolarization by increasing chloride ion permeability, leading to paralysis and death of the parasite . In mammalian cells, Ivermectin B1b has been shown to modulate immune responses, including both cell-mediated and humoral immunity . It also affects cell signaling pathways and gene expression, contributing to its antiviral and anticancer properties .
Molecular Mechanism
The molecular mechanism of Ivermectin B1b involves its selective binding to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . This binding increases the permeability of the cell membrane to chloride ions, resulting in hyperpolarization and paralysis of the parasite . Additionally, Ivermectin B1b acts as a positive allosteric modulator at these channels, enhancing their activity . It also interacts with other ion channels and receptors, further contributing to its broad-spectrum activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ivermectin B1b have been observed to change over time. Following oral administration, peak plasma concentrations occur approximately 4 hours after dosing, with a second peak at 6-12 hours due to enterohepatic recycling . The stability and degradation of Ivermectin B1b in vitro and in vivo have been studied, showing long-lasting effects on cellular function . Long-term studies have demonstrated its efficacy in reducing parasite loads and improving clinical outcomes in various models .
Dosage Effects in Animal Models
The effects of Ivermectin B1b vary with different dosages in animal models. At therapeutic doses, it effectively reduces parasite loads and improves clinical outcomes . At higher doses, Ivermectin B1b can cause adverse effects, including neurotoxicity and histopathological changes in internal organs . Threshold effects have been observed, with higher doses required to achieve significant reductions in parasite loads in certain models .
Metabolic Pathways
Ivermectin B1b is metabolized primarily by cytochrome P450 enzymes, including P450 3A4, 3A5, and 2C9 . The major metabolic pathways involve C-hydroxylation and O-demethylation reactions . Several metabolites have been identified, including 3″-O-demethylated and C4-methyl hydroxylated products . These metabolic processes are crucial for the elimination and detoxification of Ivermectin B1b in the body .
Transport and Distribution
Ivermectin B1b is highly lipid-soluble, allowing it to be widely distributed throughout the body . It is transported across cell membranes by various transporters, including P-glycoprotein (MDR1), MRP1, MRP2, and BCRP1 . These transporters play a significant role in the efflux and distribution of Ivermectin B1b within cells and tissues . The compound’s high lipid solubility also contributes to its accumulation in fatty tissues .
Subcellular Localization
The subcellular localization of Ivermectin B1b is influenced by its lipid solubility and interactions with cellular components. It has been shown to localize to the cell membrane, where it interacts with ion channels and receptors . Additionally, Ivermectin B1b can affect the nuclear localization of certain proteins, influencing gene expression and cellular function . These interactions are crucial for its broad-spectrum antiparasitic and antiviral activities.
准备方法
合成路线和反应条件: 伊维菌素 B1b 是通过对阿维菌素 B1 的 22 号和 23 号碳原子之间双键进行化学还原而合成的,阿维菌素 B1 是由细菌链霉菌 avermitilis 发酵产生的。 还原通常采用氯化铑作为催化剂 .
工业生产方法: 在工业环境中,this compound 是通过发酵链霉菌 avermitilis 来生产的,从而得到阿维菌素 B1a 和 B1b 的混合物。 然后对该混合物进行区域选择性加氢,将 22 号和 23 号碳原子之间的双键转化为单键,从而形成this compound .
化学反应分析
反应类型: 伊维菌素 B1b 经历各种化学反应,包括:
氧化: this compound 可以使用过氧化氢等试剂进行氧化。
还原: 22 号和 23 号碳原子之间双键的还原是其合成中的关键步骤。
常见试剂和条件:
氧化: 过氧化氢通常用于氧化反应。
还原: 氯化铑用作双键还原的催化剂。
取代: 各种试剂可用于执行特定的取代反应.
主要形成的产物:
氧化: this compound 的氧化衍生物。
还原: this compound 本身是阿维菌素 B1 还原的产物。
取代: this compound 的取代衍生物.
相似化合物的比较
Ivermectin B1a: The major component of ivermectin, with similar antiparasitic activity.
Avermectins: A group of macrocyclic lactones from which ivermectin is derived.
Milbemycins: Another class of macrocyclic lactones with similar antiparasitic properties.
Uniqueness: Ivermectin B1b is unique due to its specific binding affinity to glutamate-gated chloride channels and its ability to induce long-lasting hyperpolarization in parasite cells. This makes it highly effective in treating parasitic infections with minimal side effects .
属性
CAS 编号 |
70209-81-3 |
|---|---|
分子式 |
C47H72O14 |
分子量 |
861.1 g/mol |
IUPAC 名称 |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C47H72O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b12-11-,26-14-,31-13?/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1 |
InChI 键 |
VARHUCVRRNANBD-AGNWDZAWSA-N |
手性 SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)O[C@@H]1C(C)C |
SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
规范 SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
| 70209-81-3 | |
同义词 |
22,23-dihydroavermectin B(1)b 22,23-dihydroavermectin B1(b) 22,23-dihydroavermectin B1b avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-propyl- avermectin H2B1b H2B1b avermectin Ivermectin Component B1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the difference between Ivermectin B1a and Ivermectin B1b?
A1: Ivermectin B1a and B1b are very similar in structure. The key difference lies in the substituent at the C25 position of the molecule. Ivermectin B1a possesses a methyl group at this position, while Ivermectin B1b has an ethyl group []. This seemingly minor structural variation can influence the compounds' pharmacological properties, although specific comparative studies on their activity and metabolism are limited in the provided research.
Q2: What analytical techniques are used to study Ivermectin B1a and B1b?
A3: Researchers employ various analytical techniques to characterize and quantify Ivermectin B1a and B1b. One method described in the research utilizes liquid chromatography combined with positive electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) for the precise determination of Ivermectin B1a in animal plasma []. This technique allows for sensitive and specific measurement of the compound, even at low concentrations, making it valuable for pharmacokinetic studies. Additionally, studies investigating the metabolism of Ivermectin B1a and B1b utilize techniques like High-Performance Liquid Chromatography (HPLC) for separating and purifying metabolites, along with Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment-Mass Spectrometry (FAB-MS) for structural elucidation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









